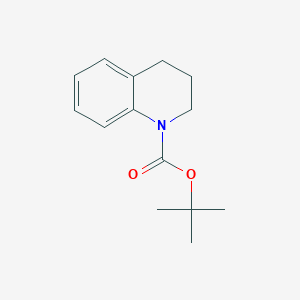

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSRWAIRQCMAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442802 | |

| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-53-1 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Introduction: The Strategic Role of a Protected Scaffold

This compound is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This molecule is not merely a chemical curiosity; it is a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. The strategic installation of the Boc group transforms the reactive secondary amine of the tetrahydroquinoline scaffold into a stable carbamate. This modification serves two primary purposes: it masks the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions, and it enhances the solubility of the scaffold in common organic solvents.[1]

The true value of this compound lies in its function as a versatile intermediate.[1][2] The Boc group is prized for its stability across a wide range of reaction conditions—including many nucleophilic, basic, and reductive environments—yet it can be removed cleanly and efficiently under mild acidic conditions.[1][3] This "protect-transform-deprotect" strategy allows chemists to perform intricate modifications on the aromatic ring or the aliphatic portion of the dihydroquinoline core, ultimately leading to the synthesis of complex, pharmacologically active molecules.[4][5] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These characteristics dictate purification strategies, reaction conditions, and analytical verification.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for calculating molar equivalents, predicting solubility, and establishing identity.

| Property | Value | Source |

| CAS Number | 138350-92-2 | [6] |

| Molecular Formula | C₁₄H₁₉NO₂ | [6] |

| Molecular Weight | 233.31 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| IUPAC Name | This compound | [6] |

| InChI Key | HTDOHIVUPFBSNR-UHFFFAOYSA-N | [6] |

Spectroscopic Signature

While specific spectra can vary based on the solvent and instrument, the following provides a general guide to the expected spectroscopic data for structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by several key regions. A large singlet integrating to 9 protons is observed around δ 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group. The aliphatic protons on the dihydroquinoline ring typically appear as multiplets between δ 1.8 and 3.8 ppm. The aromatic protons on the benzene ring will appear further downfield, typically between δ 6.8 and 7.5 ppm, with splitting patterns dependent on the substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the carbonyl carbon of the Boc group around δ 154 ppm. The methyl carbons of the tert-butyl group appear upfield, near δ 28 ppm. Signals for the aliphatic and aromatic carbons of the dihydroquinoline core will also be present in their respective regions.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 234.3. Depending on the ionization method, fragments corresponding to the loss of the Boc group or isobutylene may also be observed.

Synthesis: The Boc Protection Strategy

The most common and direct route to this compound is the N-protection of commercially available 1,2,3,4-tetrahydroquinoline. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The causality behind this choice is Boc₂O's high reactivity towards nucleophiles (like the amine) and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the amine, enhancing its nucleophilicity.

Caption: Workflow for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material (TLC) and characterization of the product (NMR, MS) matching expected data. The workup is designed to remove excess reagents and byproducts.

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent mixture such as dioxane and 1N aqueous sodium hydroxide (1:1 v/v), add di-tert-butyl dicarbonate (1.2-1.5 eq).[7] Dichloromethane (DCM) can also be used as a solvent, often with a non-aqueous base like 4-dimethylaminopyridine (DMAP).[7]

-

Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 4-16 hours).

-

Workup & Isolation: If using a biphasic system, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]

-

Purification: Combine the organic layers, wash with saturated brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).[7] Filter the drying agent and concentrate the solvent under reduced pressure.

-

Final Product: The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[7]

Reactivity and Key Chemical Transformations

The chemical utility of this compound is defined by two main types of reactivity: the cleavage of the Boc protecting group and the functionalization of the dihydroquinoline scaffold.

N-Boc Deprotection: Regenerating the Amine

The acid-lability of the Boc group is its most important feature. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for its removal.[3]

Mechanism of Deprotection: The process is initiated by the protonation of the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the conjugate base of the acid or eliminated to form isobutylene gas.[3][8]

Caption: Acid-catalyzed deprotection pathway for the Boc group.

Experimental Protocol: N-Boc Deprotection with TFA

-

Reaction Setup: Dissolve the this compound (1.0 eq) in a minimal amount of a dry solvent such as dichloromethane (DCM).

-

Execution: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup & Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Caution: TFA is highly corrosive.

-

Neutralization: Dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 1,2,3,4-tetrahydroquinoline.

Reactions of the Dihydroquinoline Core

With the nitrogen protected, the dihydroquinoline scaffold can be functionalized. The Boc group acts as a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its steric bulk can hinder substitution at the C8 position. Functionalized derivatives, such as those with formyl or hydroxyl groups, serve as key intermediates for building more complex molecular architectures.[1][4] The aldehyde functionality, for instance, allows for modifications like condensation reactions, reductions to alcohols, or oxidations to carboxylic acids.[1][4][5]

Applications in Drug Discovery and Synthesis

The true value of this scaffold is realized in its application as a versatile intermediate for creating novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.

-

Scaffold for SAR Studies: By using this compound, medicinal chemists can readily synthesize a library of analogues.[4] Different functional groups can be introduced onto the aromatic ring, and after Boc deprotection, the regenerated amine can be acylated, alkylated, or used in reductive amination to explore structure-activity relationships (SAR).

-

Synthesis of Bioactive Molecules: This compound is a key starting material for pharmaceuticals targeting a range of conditions, including neurological and inflammatory diseases.[2][4] Its rigid conformation and ability to be easily derivatized make it an ideal core for designing receptor ligands and enzyme inhibitors where precise spatial orientation of functional groups is critical for binding affinity and selectivity.[4][5]

-

Intermediate for Complex Heterocycles: The protected scaffold allows for the construction of more complex fused heterocyclic systems, which are of significant interest in drug development.[1]

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry. Its utility is derived from the robust yet readily cleavable nature of the Boc protecting group, which enables chemists to unlock the full synthetic potential of the dihydroquinoline scaffold. From its straightforward synthesis to its predictable reactivity and broad applicability in constructing complex, high-value molecules, this compound provides a reliable and strategic platform for innovation in both academic research and industrial drug development.

References

-

MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. Available from: [Link].

-

PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | C14H19NO3 | CID 67304757. National Center for Biotechnology Information. Available from: [Link].

-

MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. Available from: [Link].

-

PubChem. Boc-6-amino-1,2,3,4-tetrahydroquinoline | C14H20N2O2 | CID 4083416. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link].

-

PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available from: [Link].

-

Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link].

-

PubChem. 3,4-Ditert-butyl-1,2-dihydroisoquinoline | C17H25N | CID 155403912. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate [myskinrecipes.com]

- 5. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate [myskinrecipes.com]

- 6. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and comprehensive analytical characterization methods. Furthermore, it explores the compound's significant applications in drug discovery, highlighting its role as a key intermediate in the development of novel therapeutic agents. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom affords this compound. This modification enhances the stability and modulates the solubility of the parent heterocycle, rendering it an exceptionally versatile intermediate for further chemical elaboration. The Boc group's stability under various reaction conditions and its facile removal under mild acidic conditions make it an ideal protecting group in multi-step syntheses.

This guide will focus on the fundamental properties and synthetic utility of this compound, providing researchers with the necessary information to effectively incorporate this valuable building block into their synthetic strategies. Its rigid bicyclic structure provides a well-defined three-dimensional geometry, which is highly desirable in the design of specific receptor ligands and enzyme inhibitors.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

Physical Data

While a specific melting point for this compound is not consistently reported in the literature, it is generally described as a solid or semi-solid at room temperature. The physical properties of its precursor, 1,2,3,4-tetrahydroquinoline, are well-documented and provided for reference.

| Property | Value | Source |

| CAS Number | 123387-53-1 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |

| Molecular Weight | 233.31 g/mol | PubChem |

| Appearance | Solid or semi-solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature, in a dry, well-ventilated place | Sigma-Aldrich |

Note: For comparison, the precursor 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) is a liquid with a boiling point of 249 °C and a density of 1.061 g/mL at 25 °C.

Spectroscopic Data (Predicted)

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.9 - 7.6 | m | 4H | Ar-H |

| Methylene Protons | ~3.7 | t | 2H | N-CH₂ |

| Methylene Protons | ~2.7 | t | 2H | Ar-CH₂ |

| Methylene Protons | ~1.9 | p | 2H | -CH₂-CH₂- |

| tert-Butyl Protons | ~1.5 | s | 9H | C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbon | ~154 | C=O |

| Quaternary Carbon | ~80 | O-C(CH₃)₃ |

| Aromatic Carbons | 115 - 145 | Ar-C |

| Methylene Carbon | ~42 | N-CH₂ |

| Methylene Carbon | ~28 | Ar-CH₂ |

| tert-Butyl Carbons | ~28 | C(CH₃)₃ |

| Methylene Carbon | ~22 | -CH₂-CH₂- |

Synthesis Protocol: N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

The synthesis of this compound is a straightforward and high-yielding reaction involving the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate (Boc₂O). The causality behind this common laboratory procedure lies in the high reactivity of the lone pair of electrons on the nitrogen atom towards the electrophilic carbonyl carbon of the Boc anhydride.

Reaction Scheme

Caption: General reaction scheme for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful completion can be readily assessed by thin-layer chromatography (TLC) and confirmed by the spectroscopic methods outlined in Section 2.2.

-

Preparation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.2 M), add di-tert-butyl dicarbonate (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting material (a primary amine, which can be visualized with ninhydrin stain) and the appearance of the product. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is often of high purity and may be used directly in subsequent steps. If further purification is required, dissolve the residue in a minimal amount of a non-polar solvent like hexanes and pass it through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexanes.

-

Isolation: Concentrate the eluent under reduced pressure to yield this compound as a solid or semi-solid.

Applications in Drug Discovery and Organic Synthesis

The dihydroquinoline core, protected as its N-Boc derivative, serves as a versatile platform for the synthesis of a wide range of biologically active molecules. The Boc group allows for selective reactions at other positions of the quinoline ring system, which can be subsequently deprotected to reveal the free amine for further functionalization.

Intermediate in Pharmaceutical Synthesis

Derivatives of this compound are key intermediates in the synthesis of compounds targeting various therapeutic areas, including neurological and inflammatory conditions.[1] The rigid scaffold of the dihydroquinoline core is instrumental in positioning functional groups for optimal interaction with biological targets, thereby enhancing binding affinity and selectivity.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the ease of derivatization of the N-Boc protected dihydroquinoline scaffold makes it an ideal template for SAR studies.[1] By systematically modifying the substituents on the aromatic ring, researchers can probe the structural requirements for biological activity and optimize the pharmacological properties of lead compounds.

Caption: Key applications of the this compound scaffold.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related compounds should be strictly adhered to.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Based on data for analogous compounds, this substance may be harmful if swallowed and may cause skin and eye irritation.[3]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound of significant strategic value in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of the N-Boc protecting group, makes it an indispensable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and its key applications, with the aim of empowering researchers to confidently and safely utilize this important chemical entity in their pursuit of scientific discovery and the development of new therapeutic agents.

References

- Sigma-Aldrich. This compound Safety Data Sheet.

-

PubChem. Compound Summary for CID 15112489, tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

-

MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its partially saturated counterpart, the 3,4-dihydroquinoline ring system, offers a three-dimensional architecture that is increasingly being explored for novel pharmacological applications. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. While often utilized as a synthetic intermediate due to the protecting nature of the tert-butoxycarbonyl (Boc) group, this scaffold is a launchpad for a diverse array of bioactive molecules. This guide will explore its role in the development of anticancer, antimicrobial, and other therapeutic agents, providing insights into structure-activity relationships, mechanisms of action, and detailed experimental protocols.

Introduction: The Significance of the 3,4-Dihydroquinoline Scaffold

Quinoline and its derivatives have a rich history in drug discovery, with applications ranging from antimalarials to anticancer agents.[1] The hydrogenation of the quinoline ring to its dihydro- and tetrahydro- forms introduces conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The this compound scaffold serves as a key building block in this endeavor. The Boc group provides stability and modulates solubility, making it amenable to a wide range of synthetic transformations.[2] This guide will illuminate the journey from this versatile intermediate to potent, biologically active molecules.

Synthetic Strategies: Unleashing the Potential of the Core Scaffold

The true potential of this compound lies in its capacity for derivatization. The Boc-protected nitrogen allows for selective modifications at other positions of the dihydroquinoline ring.

General Synthesis of the Core Scaffold

The synthesis of the parent scaffold, for instance, tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, can be achieved by dissolving 6-hydroxy-1,2,3,4-tetrahydroquinoline in a solvent mixture of dioxane and aqueous NaOH, followed by the addition of di-tert-butyl dicarbonate.[3] The reaction mixture is stirred at room temperature, and after workup, the product is purified by column chromatography.[3]

Derivatization Strategies

Further functionalization is key to unlocking the biological activity of this scaffold. For example, the formyl group can be introduced, as seen in tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, which serves as a versatile handle for creating more complex molecules through reactions like condensations.[4] This derivatization is crucial for developing receptor ligands and enzyme inhibitors, where the dihydroquinoline core can enhance binding affinity.[4]

Experimental Protocol: Synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate [3]

-

Dissolve 6-Hydroxy-1,2,3,4-tetrahydroquinoline (25 g, 172.9 mmol) in a mixture of dioxane (200 mL) and 1N NaOH aqueous solution (200 mL).

-

Add di-tert-butyl dicarbonate (56.6 g, 259.4 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with saturated saline (1 x 200 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by fast column chromatography (eluent: 10% ethyl acetate/hexane) to yield the target compound.

Anticancer Activity: A Promising Frontier

The dihydro- and tetrahydroquinoline core is a recurring motif in the design of novel anticancer agents.[5][6] Derivatives have shown potent activity against a range of cancer cell lines, often acting through mechanisms that involve the induction of oxidative stress and apoptosis.[7]

NQO1-Directed Antitumor Agents

A novel series of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones have been designed as NQO1-directed antitumor agents.[7] Certain derivatives proved to be good NQO1 substrates with increased metabolic rates compared to β-lapachone.[7] These compounds potently inhibited the growth of NQO1-rich breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells.[7] Mechanistically, the representative compound 3o was found to trigger ROS generation in an NQO1-dependent manner, leading to apoptosis in HepG2 cells.[7] In a HepG2 xenograft mouse model, compound 3o significantly suppressed tumor growth at a dose of 20 mg/kg without affecting the animals' weight.[7]

Diaryl-Substituted Tetrahydroquinolines

In a study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, the lead compound 3c demonstrated low micromolar inhibition of various cancer cell lines.[8] This highlights the importance of aryl substitutions on the tetrahydroquinoline scaffold for enhancing antiproliferative effects.[8]

Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3o (benzo[h]quinoline derivative) | MCF-7 | Not specified | [7] |

| 3o (benzo[h]quinoline derivative) | HepG2 | Not specified | [7] |

| 3o (benzo[h]quinoline derivative) | A549 | Not specified | [7] |

| 3c (tetrahydroquinoline derivative) | H460 (lung carcinoma) | 4.9 ± 0.7 | [8] |

| 3c (tetrahydroquinoline derivative) | A-431 (skin carcinoma) | 2.0 ± 0.9 | [8] |

| 3c (tetrahydroquinoline derivative) | HT-29 (colon adenocarcinoma) | 4.4 ± 1.3 | [8] |

| 4f (quinoline derivative) | A549 | Comparable to doxorubicin | [9] |

| 4f (quinoline derivative) | MCF7 | Comparable to doxorubicin | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in 96-well plates at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Properties: A Scaffold for Combating Drug Resistance

Derivatives of the quinoline and quinoxaline (a structurally similar scaffold) families have demonstrated significant antimicrobial properties.[2] The mechanism of action often involves interfering with bacterial DNA synthesis or cell wall formation.[2]

Activity against Drug-Resistant Bacteria

The development of novel antimicrobial agents is crucial in the face of rising antibiotic resistance. Functionalized fluoroquinolones have shown promise as dual antiproliferative and antimicrobial agents. While not directly derived from the topic scaffold, this research underscores the potential of the broader quinoline class in this therapeutic area.

Structure-Activity Relationship Insights

Research on quinoxaline derivatives suggests that structural modifications, such as the introduction of bulky substituents, can significantly enhance antimicrobial potency, including activity against Mycobacterium tuberculosis.[2] This provides a rationale for exploring similar modifications on the this compound scaffold.

Mechanism of Action: A Multifaceted Approach

The biological activities of dihydroquinoline derivatives are often attributed to their ability to interact with specific molecular targets.

Enzyme Inhibition

Many quinoline derivatives exert their effects by inhibiting key enzymes. For example, certain quinoline compounds have been shown to be potent EGFR inhibitors, with molecular docking studies revealing strong interactions with key amino acids in the enzyme's active site.[9] The dihydroquinoline scaffold can be functionalized to target other enzymes, such as those involved in inflammatory or neurodegenerative processes.[4]

Disruption of Cellular Processes

As seen in the anticancer activity of NQO1-directed agents, dihydroquinoline derivatives can induce cellular stress by generating reactive oxygen species (ROS), leading to apoptosis.[7] In the context of antimicrobial activity, these compounds can disrupt bacterial membrane integrity.

Diagram: Proposed Mechanism of Action for Anticancer Activity

Caption: Dihydroquinoline derivatives can activate the NQO1 enzyme, leading to ROS generation and subsequent apoptosis in cancer cells.

Conclusion and Future Directions

The this compound scaffold, while often seen as a mere synthetic intermediate, holds significant promise as a versatile platform for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of its biological activity. The demonstrated anticancer and antimicrobial potential of related dihydro- and tetrahydroquinoline derivatives provides a strong rationale for the continued exploration of this scaffold. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives, with a particular emphasis on elucidating detailed structure-activity relationships and mechanisms of action. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases.

References

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Arch Pharm (Weinheim), 358(8), e70078. [Link]

-

Design, synthesis, and biological evaluation of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents. (2020). Eur J Med Chem, 198, 112396. [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273. [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules, 28(21), 7384. [Link]

-

TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis. (n.d.). Mol-Instincts. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2021). Mol Divers, 25(1), 55-66. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13266-13291. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

-

Antimicrobial activity of the synthesized compounds against B.... (n.d.). ResearchGate. [Link]

-

Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. (2023). Journal of Drug and Alcohol Research, 12(2), 1-6. [Link]

-

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. (n.d.). MySkinRecipes. [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin J Anal Pharm Chem, 2(4), 1048. [Link]

-

Synthesis, Structure Characterization, and Antimicrobial Activity Of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic A. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 731-744. [Link]

-

A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. (2021). Frontiers in Chemistry, 9, 643265. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Pharmaceuticals, 17(5), 633. [Link]

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2018). Molecules, 23(11), 2776. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13266-13291. [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273. [Link]

-

Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors. (2025). Eur J Med Chem, 296, 117818. [Link]

-

ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel Thiazoline and Thiazolidinone Derivatives of 2,6-Di-tert-butyl-1,4-benzoquinone. (2010). ChemInform, 41(32). [Link]

-

Biological Activities of Quinoline Derivatives. (2009). Mini Rev Med Chem, 9(14), 1648-54. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate [myskinrecipes.com]

- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashdin.com [ashdin.com]

- 6. Design, synthesis, and biological evaluation of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

An In-depth Exploration for the Modern Chemist

In the landscape of medicinal chemistry and organic synthesis, the strategic use of protecting groups and heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Among these, the tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate core, a Boc-protected form of 1,2,3,4-tetrahydroquinoline, has emerged as a cornerstone building block. Its unique combination of a rigid bicyclic structure, a readily cleavable protecting group, and versatile reactivity makes it an invaluable intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis: Securing the Core Structure

The most direct and widely employed method for the synthesis of this compound is the N-protection of its parent heterocycle, 1,2,3,4-tetrahydroquinoline. The tert-butoxycarbonyl (Boc) group is favored for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions[1].

Rationale for Boc Protection

The selection of the Boc protecting group is a strategic choice rooted in its chemical properties. The bulky tert-butyl group provides steric hindrance, shielding the nitrogen from unwanted side reactions. Furthermore, the carbamate linkage is stable to many nucleophilic and basic conditions, allowing for selective transformations on other parts of the molecule. Its acid lability, proceeding through a stable tert-butyl cation, ensures that deprotection can be achieved without compromising other sensitive functional groups.

Optimized Experimental Protocol for Synthesis

This protocol details a standard and reliable method for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or a biphasic system of dioxane and aqueous sodium hydroxide

-

Triethylamine (NEt₃) (if using an organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Wash the reaction mixture with saturated aqueous NaHCO₃.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid or oil. A similar protocol can be employed using a biphasic system of dioxane and 1N aqueous NaOH, where the product is extracted with ethyl acetate[2].

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Purity | Typically ≥98% |

| Storage Conditions | Room temperature, sealed in a dry environment |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The aliphatic protons of the dihydroquinoline ring appear as multiplets between δ 1.8 and 3.8 ppm. The aromatic protons typically resonate in the region of δ 7.0-7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm. The aliphatic carbons of the dihydroquinoline ring appear in the upfield region, while the aromatic carbons are observed in the downfield region.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbamate carbonyl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The this compound scaffold is a versatile platform for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Electrophilic Aromatic Substitution

The benzene ring of the dihydroquinoline system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the directing effect of the nitrogen atom and the steric hindrance of the Boc group.

Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic ring, typically at the 6-position. This reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of the N-protecting group can significantly influence the regioselectivity of the acylation.

Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. However, in the case of N-Boc-tetrahydroisoquinolines, lithiation with strong bases like n-butyllithium has been shown to occur at the C1 position, adjacent to the nitrogen atom. This provides a route to 1-substituted tetrahydroisoquinoline derivatives after quenching with various electrophiles[1]. A similar reactivity can be anticipated for the quinoline isomer, offering a pathway for functionalization at the C2 position.

Deprotection

The removal of the Boc group is typically achieved under acidic conditions, regenerating the secondary amine of the tetrahydroquinoline ring. This is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in an alcohol or ether. The resulting amine can then be used in subsequent synthetic steps, such as N-alkylation or acylation.

Applications in Drug Discovery and Development

The this compound scaffold is a key intermediate in the synthesis of numerous compounds with diverse pharmacological activities. Its derivatives have been explored as potential therapeutic agents for a range of conditions.

Synthesis of Bioactive Alkaloids and Analogs

Many natural products and their synthetic analogs containing the tetrahydroquinoline core exhibit significant biological activity. The Boc-protected intermediate provides a convenient entry point for the synthesis and derivatization of these molecules. For example, derivatives of tetrahydroisoquinoline, a close isomer, are key components in the synthesis of alkaloids like crispine A and dysoxyline[1].

Development of Novel Therapeutic Agents

The rigid tetrahydroquinoline scaffold is an attractive framework for the design of new drugs. By introducing various substituents at different positions, chemists can fine-tune the pharmacological properties of the molecule to optimize its interaction with biological targets. For instance, formyl-substituted derivatives of this compound serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential applications in treating neurological and inflammatory conditions[3]. Furthermore, the tetrahydroquinoline nucleus is a core structure in several approved drugs and clinical candidates, including the antimalarial agent chloroquine and the antiarrhythmic drug nicainoprol. The synthesis of novel analogs often involves the use of protected tetrahydroquinoline intermediates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its robust yet versatile nature makes it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will undoubtedly facilitate the development of novel synthetic methodologies and the discovery of new therapeutic agents. As the demand for more complex and effective pharmaceuticals continues to grow, the importance of foundational building blocks like this compound will only increase.

References

- Li, X., Leonori, D., & Sheikh, N. S. (2013). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Synthesis, 45(10), 1333-1342.

- Clayden, J., & Turnbull, R. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench.

-

PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

- Google Patents. (n.d.). Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives.

- Google Patents. (n.d.). Pharmaceutical composition and administrations thereof.

-

MySkinRecipes. (n.d.). tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

Google Patents. (n.d.). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Introduction

This compound, commonly referred to as N-Boc-1,2,3,4-tetrahydroquinoline, is a pivotal intermediate in modern organic and medicinal chemistry. Its structure combines the 1,2,3,4-tetrahydroquinoline core—a privileged scaffold found in numerous biologically active compounds—with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group enhances the compound's stability, modulates its solubility, and allows for controlled, regioselective functionalization of the quinoline system, making it an indispensable building block in the synthesis of complex pharmaceutical agents.[1][2]

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize this compound. The interpretation herein is grounded in fundamental principles and validated through data from analogous structures, offering researchers a reliable framework for structural verification.

Molecular Structure and Spectroscopic Assignment Framework

Understanding the molecule's architecture is fundamental to interpreting its spectral data. The structure consists of a fused bicyclic system: a benzene ring fused to a dihydropyridine ring, with the nitrogen atom at position 1 protected by a Boc group.

The numbering convention used for NMR assignments is shown in the diagram below. Key structural features include:

-

Aromatic Ring: Four non-equivalent aromatic protons (H-5, H-6, H-7, H-8) and their corresponding carbons.

-

Saturated Heterocycle: Three sets of methylene protons at positions C-2, C-3, and C-4, exhibiting characteristic aliphatic signals.

-

Boc Protecting Group: A sterically bulky tert-butyl group resulting in nine equivalent protons and a distinct carbamate carbonyl carbon (C=O).

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. Data is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments. The introduction of the electron-withdrawing Boc group significantly influences the chemical shifts of the protons on the saturated ring compared to the parent 1,2,3,4-tetrahydroquinoline.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~ 7.5 - 7.6 | Doublet (d) | 1H | H-8 | The carbamate group's anisotropy deshields the peri-proton at the C-8 position, shifting it significantly downfield. |

| ~ 7.0 - 7.2 | Multiplet (m) | 3H | H-5, H-6, H-7 | These aromatic protons resonate in their typical region, often overlapping to form a complex multiplet. |

| ~ 3.7 - 3.8 | Triplet (t) | 2H | H-2 | Protons on the carbon adjacent to the nitrogen (C-2) are deshielded by the nitrogen atom and appear as a triplet due to coupling with the C-3 protons. |

| ~ 2.7 - 2.8 | Triplet (t) | 2H | H-4 | The benzylic protons at C-4 are deshielded by the aromatic ring and show a triplet from coupling to the C-3 protons. |

| ~ 1.9 - 2.0 | Quintet / m | 2H | H-3 | These methylene protons are coupled to both H-2 and H-4, resulting in a more complex multiplet, often appearing as a quintet. |

| ~ 1.5 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark signature of the Boc protecting group. |

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the carbamate carbonyl and the distinct aliphatic and aromatic carbons provides definitive structural evidence.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Field Insights |

| ~ 154 | C =O | The carbamate carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 138 - 140 | C-8a | Quaternary aromatic carbon bonded to nitrogen. |

| ~ 125 - 130 | C-5, C-6, C-7, C-8 | Aromatic CH carbons, typically appearing as four distinct signals in this region. |

| ~ 124 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~ 80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic downfield aliphatic signal. |

| ~ 43 | C-2 | Aliphatic carbon adjacent to the nitrogen atom. |

| ~ 28 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group produce a strong signal. |

| ~ 27 | C-4 | The benzylic carbon at C-4. |

| ~ 23 | C-3 | The aliphatic carbon at C-3, typically the most upfield of the ring carbons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans to achieve adequate signal-to-noise.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the carbamate and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 2975 - 2850 | Aliphatic C-H | Stretch | Strong |

| 1690 - 1710 | Carbamate C=O | Stretch | Very Strong |

| 1580 - 1600 | Aromatic C=C | Stretch | Medium-Strong |

| 1450 - 1480 | Aromatic C=C | Stretch | Medium-Strong |

| 1365 | tert-Butyl | C-H Bend (Umbrella) | Strong |

| 1250 - 1150 | C-N / C-O | Stretch | Strong |

Interpretation: The most diagnostic peak in the IR spectrum is the intense carbonyl (C=O) stretch of the carbamate group, typically appearing around 1700 cm⁻¹.[4] This, combined with the C-H stretches above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic), and the strong "umbrella" bending of the tert-butyl group, provides a clear fingerprint for the compound.[4]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 233.16. This corresponds to the molecular weight of C₁₄H₁₉NO₂.[5][6]

-

Key Fragments: The fragmentation is dominated by the lability of the Boc group.

| m/z | Proposed Fragment | Identity |

| 233 | [C₁₄H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 133 | [M - Boc group + H]⁺ | Loss of the Boc group, proton transfer to N |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often the base peak) |

Fragmentation Pathway

The primary fragmentation pathway involves the cleavage of the Boc group. The most common fragmentation is the loss of the tert-butyl group as a stable cation at m/z 57. Another significant pathway is the loss of isobutylene (56 Da) to give a carbamic acid intermediate which can then decarboxylate.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 234.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₄H₁₉NO₂.

Synthesis Overview

A standard and reliable method for the preparation of this compound involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline.

Protocol:

-

Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (Et₃N) or pyridine, to scavenge the acid byproduct.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove the base and salts, followed by drying the organic layer, and concentrating under reduced pressure to yield the crude product.

-

Purify the product via flash column chromatography on silica gel if necessary.

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, highlighted by the characteristic signals of the Boc group and the distinct aliphatic and aromatic regions of the quinoline core. IR spectroscopy confirms the presence of the critical carbamate C=O functional group, while mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the tert-butyl moiety. Together, these methods provide a robust and self-validating analytical package for researchers and drug development professionals working with this versatile chemical building block.

References

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140630497, N-boc-tetrahydroquinoline. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15112489, Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2013). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. N-boc-tetrahydroquinoline | C14H21NO2 | CID 140630497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility and stability of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Introduction

This compound, also known as N-Boc-1,2,3,4-tetrahydroquinoline, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid dihydroquinoline core, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for constructing a wide array of pharmacologically active molecules and complex chemical entities.[1] The Boc group serves to mask the secondary amine, allowing for selective reactions at other positions of the quinoline scaffold, and can be readily removed when the amine functionality is required.[2]

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. Specifically, its solubility dictates solvent selection for reactions, purification, and formulation, while its stability profile informs appropriate storage, handling, and reaction conditions to prevent degradation and ensure the integrity of the synthetic pathway. This guide provides a comprehensive analysis of the , offering both predictive insights based on its chemical structure and detailed experimental protocols for its empirical determination.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter for its application in chemical synthesis. It influences reaction kinetics, ease of purification, and the choice of analytical techniques. While extensive quantitative solubility data for this compound is not widely published, a reliable profile can be predicted from its molecular structure and confirmed with standardized experimental protocols.

Predicted Solubility Characteristics

The structure of this compound features a large, nonpolar bicyclic aromatic system and a bulky tert-butyl group, which contribute to its lipophilic character. Conversely, the carbamate group (-N-COO-) introduces a polar moiety capable of acting as a hydrogen bond acceptor. This amphiphilic nature suggests the following solubility trends:

-

High Solubility: Expected in a range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran, diethyl ether), and polar aprotic solvents (acetone, ethyl acetate).

-

Moderate Solubility: Expected in polar protic solvents like lower-chain alcohols (methanol, ethanol, isopropanol), where the solvent's ability to hydrogen bond can interact with the carbamate group.

-

Low to Insoluble: Expected in nonpolar aliphatic solvents (hexanes, cyclohexane) and, most notably, in water. The large hydrophobic surface area of the molecule is likely to dominate over the single polar carbamate group, leading to poor aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain precise, quantitative data, the shake-flask method is the gold standard. This protocol establishes the saturation solubility of the compound in various solvents at a controlled temperature.

Causality in Protocol Design: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Agitation ensures maximum surface area contact for dissolution, while the settling period and filtration/centrifugation step are critical to remove undissolved particulates, which would otherwise lead to an overestimation of solubility. Quantification via a validated HPLC method ensures accuracy and reproducibility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is imperative to filter the aliquot through a 0.45 µm syringe filter or centrifuge the sample and draw from the top layer.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described in Part 3, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility Data Summary

Researchers should use the following table to document their experimentally determined solubility values for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Toluene | 25 | ||

| Hexanes | 25 |

Part 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is essential for preventing the formation of impurities during synthesis, purification, and storage. The molecule's stability is overwhelmingly dictated by the reactivity of the N-Boc protecting group.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a systematic process where a compound is exposed to conditions more severe than those it would typically encounter.[3] The goal is to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of resolving the parent compound from any impurities.[4] These studies are mandated by regulatory bodies like the ICH for new drug substances.[4][5]

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The N-Boc group is notoriously labile under acidic conditions.[6][7] This is the most significant and predictable degradation pathway for this compound.

Mechanism: The deprotection proceeds through a specific, well-documented mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[8]

-

Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid derivative of the tetrahydroquinoline.[8]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[8]

-

Final Product: The final products are the deprotected 1,2,3,4-tetrahydroquinoline (as its acid salt), carbon dioxide, and the tert-butyl cation, which typically forms isobutylene or tert-butanol.[7]

Consequences for Handling: Exposure to even mild acidic conditions during workup, purification (e.g., chromatography with TFA-modified eluents), or storage can lead to the unintended removal of the Boc group.[9]

Visualization: Acid-Catalyzed Deprotection Mechanism

Caption: Acid-catalyzed degradation of the N-Boc group.

Stability Under Other Stress Conditions

-

Basic Hydrolysis: The carbamate linkage of the Boc group is generally stable to basic and nucleophilic conditions.[6] Therefore, significant degradation is not expected under typical basic stress conditions (e.g., 0.1 M NaOH).

-

Oxidative Degradation: The tetrahydroquinoline ring system contains benzylic protons which could be susceptible to oxidation under strong oxidative stress (e.g., H₂O₂). The electron-donating nature of the nitrogen atom may activate the aromatic ring towards oxidation as well.

-

Thermal Degradation: Thermolytic removal of the Boc group without a catalyst is possible but typically requires high temperatures (often >150 °C).[10][11] This pathway is generally not a concern under standard storage or reaction conditions but should be considered if the compound is subjected to high heat, such as in distillation or gas chromatography.

-

Photostability: The aromatic quinoline core contains a chromophore that absorbs UV light. As per ICH Q1B guidelines, photostability testing is necessary to determine if the compound degrades upon exposure to light, which could necessitate the use of light-resistant packaging.[12][13][14]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study. A target degradation of 5-20% is generally considered optimal to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.

Causality in Protocol Design: The conditions are chosen to probe specific degradation pathways. Acid and base test for hydrolytic stability. Hydrogen peroxide tests for oxidative susceptibility. Heat and light test for thermal and photolytic stability, respectively. A control sample, protected from the stressor, is essential to differentiate degradation from other forms of sample variability.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat if necessary (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat if necessary and sample at time points.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and sample at time points.

-

Thermal (Solution): Heat the stock solution at an elevated temperature (e.g., 70 °C) and sample at time points.

-

Thermal (Solid State): Place the solid compound in a hot air oven (e.g., 70 °C) and sample at time points by dissolving a weighed amount.

-

Photolytic: Expose the solid compound and a solution to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Treatment: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Part 3).

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Comprehensive Forced Degradation Study.

Part 3: Analytical Methodologies

A robust analytical method is essential for accurately quantifying this compound in both solubility and stability studies.

Recommended Technique: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is highly versatile, quantitative, and capable of separating the relatively nonpolar parent compound from potentially more polar degradation products (such as the deprotected amine).[15]

Protocol: Starting HPLC Method

This method serves as a starting point and should be optimized and validated for the specific application.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

-

Gradient: A typical starting gradient could be:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for optimal wavelength; start with ~254 nm due to the aromatic quinoline system.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve samples in the initial mobile phase composition or a compatible solvent like acetonitrile.

Causality in Method Design: A C18 column is chosen for its ability to retain nonpolar to moderately polar compounds. A gradient elution is used to ensure that both the parent compound and any potential degradants (which may have very different polarities) are eluted with good peak shape in a reasonable time. An acidic modifier (formic acid or TFA) is used to improve peak shape and ensure consistent ionization of any basic or acidic species.[9]

Development of a Stability-Indicating Method